molecular formula C20H13ClN2O4S B3643248 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 378216-10-5

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3643248
CAS No.: 378216-10-5
M. Wt: 412.8 g/mol
InChI Key: XZRWQTOQXNSOTF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. This compound features a thiazole ring, a versatile heterocycle known for its significant presence in bioactive molecules, linked to a coumarin (2H-chromen-2-one) derivative. The thiazole moiety is a five-membered ring containing both nitrogen and sulfur atoms, which contributes to its aromaticity and makes it a privileged structure in the design of therapeutic agents . This specific molecular architecture, combining chlorophenoxy, thiazole, and coumarin pharmacophores, is of high interest for researchers investigating novel small molecules with potential biological activities. The integration of the thiazole ring is a strategic feature, as this scaffold is present in a wide array of FDA-approved drugs and candidates in clinical trials, spanning applications such as anticancer agents, antibiotics, and central nervous system medications . The presence of the acetamide linker and the 4-chlorophenoxy group is a common structural motif in synthetic chemistry, aimed at fine-tuning the molecule's physicochemical properties and its interaction with biological targets. Researchers can utilize this high-purity compound as a key intermediate or a building block for the synthesis of more complex chemical libraries, or as a reference standard in bio-screening assays. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4S/c21-13-5-7-14(8-6-13)26-10-18(24)23-20-22-16(11-28-20)15-9-12-3-1-2-4-17(12)27-19(15)25/h1-9,11H,10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWQTOQXNSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142791
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378216-10-5
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378216-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the chromenone and thiazole intermediates with 4-chlorophenoxyacetic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream signaling events.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituent (R) Key Features Yield (%) Melting Point (°C) Biological Activity (If Reported) Reference
Target Compound 4-Chlorophenoxy Enhanced lipophilicity due to Cl substituent N/A N/A Inferred α-glucosidase inhibition (based on coumarin-thiazole hybrids)
N-[4-(4-Chloro-3-Methylphenyl)-1,3-Thiazol-2-Yl]Acetamide (15) 4-Chloro-3-methylphenyl Increased steric bulk from methyl group Synthesized via Pd-catalyzed cross-coupling (HPLC-purified) N/A c-Abl kinase activation (reported in )
2-((4-Chlorophenyl)Amino)-N-[4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl]Acetamide (6) 4-Chloroanilino Polar NH group vs. non-polar O-linkage in target compound 64 216–220 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)
N-[4-(3-Chloro-4-Fluorophenyl)-1,3-Thiazol-2-Yl]Acetamide (14) 3-Chloro-4-fluorophenyl Electron-withdrawing F and Cl substituents Synthesized via bromoacetophenone-thiourea cyclization N/A c-Abl kinase activation

Key Observations :

  • Substituent Effects: The 4-chlorophenoxy group in the target compound likely improves membrane permeability compared to polar amino or hydroxyl substituents . However, amino derivatives (e.g., compound 6) may exhibit stronger hydrogen-bonding interactions with enzyme active sites, enhancing inhibitory potency .

Analogues with Varied Coumarin Substituents

  • Unsubstituted Coumarin Core : The target compound’s unmodified coumarin ring may allow better π-π stacking with aromatic residues in enzymes compared to bulkier substituents .

Biological Activity

2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies focusing on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C24_{24}H18_{18}ClN2_{2}O4_{4}. Its structure features a chlorophenoxy group attached to a thiazole moiety linked to a chromenone, which is known for its diverse biological activities.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown effectiveness against various bacterial strains. The thiazole ring in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

The chromenone scaffold is well-documented for its anticancer properties. Research has demonstrated that compounds featuring this structure can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Study:
A study published in Molecular Cancer Therapeutics highlighted that a similar compound induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. The compound was tested at various concentrations, with IC50_{50} values indicating significant cytotoxicity at lower concentrations.

Anti-inflammatory Effects

Inflammation is a common pathway in many chronic diseases. Compounds derived from coumarins have been shown to inhibit inflammatory mediators such as TNF-alpha and IL-6. The thiazole component may contribute to this activity by modulating signaling pathways involved in inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Coumarin-thiazole core formation : Condensation of 3-acetylcoumarin with thiourea derivatives under reflux in ethanol to form the thiazole ring .

Acetamide linkage : Reaction of the thiazole intermediate with 4-chlorophenoxyacetyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >90% purity.

  • Key variables include solvent polarity (e.g., DMF vs. DCM), temperature control, and stoichiometric ratios of reactants .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1715 cm⁻¹ (coumarin lactone) and ~1670 cm⁻¹ (amide C=O) .
  • ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), thiazole NH (δ ~11.8–12.3 ppm), and methylene groups (δ 3.5–4.2 ppm). Coumarin C4-H appears as a singlet at δ ~8.1 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 408.20 [M+H]⁺) validate molecular weight .

Q. What initial biological assays are recommended for screening activity?

  • Methodological Answer :

  • Enzyme inhibition : α-Glucosidase inhibition assays (IC₅₀ determination) using p-nitrophenyl-α-D-glucopyranoside as substrate, with acarbose as a positive control .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :

  • Substituent variation : Replace 4-chlorophenoxy with 2,4-dichlorophenyl or methoxyphenyl groups to enhance lipophilicity and target binding. Compound 13 (2,4-dichloro analog) showed 2.3-fold higher α-glucosidase inhibition than the parent compound .
  • Thiazole modification : Introduce pyridine or triazole rings to improve hydrogen bonding with enzymatic active sites .
  • Docking simulations : Use AutoDock Vina to predict interactions with α-glucosidase (PDB: 2ZE0). Hydrophobic interactions with Phe649 and hydrogen bonds with Asp616 correlate with activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay standardization : Control variables like pH (e.g., α-glucosidase assays at pH 6.8 vs. 7.4) and incubation time (30 vs. 60 min) .
  • Metabolic stability testing : Use liver microsome assays (human/rat) to identify rapid degradation in certain analogs, which may explain false negatives in cellular assays .
  • Orthogonal validation : Combine enzyme inhibition data with gene expression profiling (e.g., qPCR for gluconeogenesis genes) to confirm mechanism .

Q. How can computational modeling guide mechanistic studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors near coumarin C=O) using Schrödinger Phase. Overlay active/inactive analogs to refine models .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and minimize hepatotoxicity (e.g., CYP3A4 inhibition alerts) .

Q. What comparative analyses distinguish this compound from structural analogs?

  • Methodological Answer :

  • Bioactivity clustering : Compare IC₅₀ values of derivatives (e.g., 5 : 378.25 [M+H]⁺ vs. 6 : 446.30 [M]⁺) to identify substituent trends .
  • Thermodynamic solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to rank analogs for in vivo potential. Methoxy-substituted analogs show 3× higher solubility than chloro derivatives .
  • Crystallography : Solve X-ray structures (e.g., SHELX refinement) to correlate planarity of the coumarin-thiazole system with π-π stacking efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

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